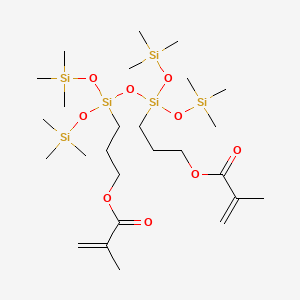![molecular formula C18H12N2 B1586909 5,12-Dihydroindolo[3,2-a]carbazole CAS No. 111296-91-4](/img/structure/B1586909.png)
5,12-Dihydroindolo[3,2-a]carbazole
Descripción general
Descripción
5,12-Dihydroindolo[3,2-a]carbazole (DHC) is a heterocyclic compound that belongs to the carbazole family. It is a versatile compound that has been widely studied for its numerous applications and potential uses in the scientific community. DHC is an important compound for its ability to act as a precursor for various other compounds, as well as its potential as a therapeutic agent. In
Aplicaciones Científicas De Investigación
Visible Light Photoinitiators of Polymerization
5,12-Dihydroindolo[3,2-a]carbazole has been identified as a promising scaffold for the design of visible light photoinitiators of polymerization . It is a polycyclic structure combining two carbazole moieties sharing a fused aromatic ring . This structure has been used to generate asymmetrically substituted structures, shifting the absorption of the resulting dyes towards the visible range .
Organic Electronics
Carbazole, a component of 5,12-Dihydroindolo[3,2-a]carbazole, is involved in various applications in organic electronics . These include:
Organic Light-Emitting Diodes (OLEDs): Carbazole’s electron-donating character makes it suitable for the design of small molecules and polymeric hosts for triplet emitters in OLEDs .
Organic Photovoltaics (OPVs): Carbazole-based structures are used in organic and hybrid solar cells due to their high chemical stability and photoconductivity .
Organic Field Effect Transistors (OFETs): Carbazole can be used as semiconductors in OFETs .
Non-Linear Optics
Carbazole structures are used in non-linear optical applications .
Biological Activities
Compounds based on carbazole exhibit various biological activities, including antimicrobial, antiepileptic, anti-inflammatory, antihistaminic, antidiarrheal, antitumor, analgesic, and neuroprotective properties .
Solid State Emitters for Two-Photon Imaging
Carbazole-based compounds are used as solid-state emitters for two-photon imaging .
Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation
5,12-Dihydroindolo[3,2-a]carbazole derivatives have been used as water-soluble photoinitiators for the in situ preparation of hydrogels containing silver nanoparticles . These hydrogels display antibacterial activity against Escherichia coli .
Safety and Hazards
Propiedades
IUPAC Name |
5,12-dihydroindolo[3,2-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXDAWSMPLECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405771 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dihydroindolo[3,2-a]carbazole | |
CAS RN |
111296-91-4 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111296-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,12-dihydroindolo[3,2-a]carbazole derivatives interesting for photochemical applications?
A1: 5,12-Dihydroindolo[3,2-a]carbazole derivatives exhibit interesting optical and electronic properties that make them suitable for photochemical applications like photoinitiators. [, ] For example, they can participate in electron transfer processes when exposed to light, a crucial characteristic for initiating polymerization reactions. []
Q2: How do modifications to the 5,12-dihydroindolo[3,2-a]carbazole scaffold affect its properties?
A2: Introducing specific substituents to the 5,12-dihydroindolo[3,2-a]carbazole core can significantly alter its properties. For instance, adding aromatic substituents can hinder π-stacking, while incorporating sulfonic acid groups dramatically enhances water solubility. [] These modifications directly impact their performance in applications like 3D printing and hydrogel formation. [, ]
Q3: Can you elaborate on the use of 5,12-dihydroindolo[3,2-a]carbazole derivatives in 3D printing?
A3: Water-soluble 5,12-dihydroindolo[3,2-a]carbazole derivatives, when combined with suitable co-initiators, function as effective photoinitiators for hydrogel preparation. [] These systems, activated by light sources like LEDs, enable the creation of 3D structures, highlighting their potential in bioprinting and material science. []
Q4: What are the potential advantages of using these derivatives in developing antibacterial materials?
A4: Research shows that hydrogels containing silver nanoparticles can be created using 5,12-dihydroindolo[3,2-a]carbazole-based photoinitiating systems. [] These hydrogels exhibit promising antibacterial activity against bacteria like Escherichia coli, showcasing their potential in biomedical applications. []
Q5: Are there any other notable applications for 5,12-dihydroindolo[3,2-a]carbazole derivatives?
A5: Beyond photoinitiators, 5,12-dihydroindolo[3,2-a]carbazole derivatives show promise as building blocks for deep-blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). [] This application stems from their desirable properties like high solubility, deep-blue emission, and small singlet-triplet energy differences. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)




